molecular formula C13H9Cl2FN2O3 B591904 (R)-3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine CAS No. 877397-70-1

(R)-3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine

Cat. No.: B591904
CAS No.: 877397-70-1
M. Wt: 331.124
InChI Key: VGDOUCIQKWTGJY-SSDOTTSWSA-N
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Description

®-3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine is a complex organic compound characterized by its unique structural features, including a pyridine ring substituted with a nitro group and an ethoxy group attached to a dichloro-fluorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Ethoxylation: The ethoxy group is introduced via an ethoxylation reaction, often using ethyl iodide in the presence of a base such as potassium carbonate.

    Substitution: The dichloro-fluorophenyl moiety is attached through a nucleophilic substitution reaction, where the ethoxy group reacts with 2,6-dichloro-3-fluorobenzene under basic conditions.

Industrial Production Methods

Industrial production of ®-3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

®-3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Potassium carbonate, ethyl iodide.

Major Products

    Aminopyridine derivatives: Formed through reduction of the nitro group.

    Substituted pyridines: Formed through nucleophilic substitution reactions.

Scientific Research Applications

®-3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of ®-3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and triggering downstream biological effects. The nitro group, in particular, plays a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-(1-(2,6-Dichlorophenyl)ethoxy)-2-nitropyridine
  • ®-3-(1-(2,6-Difluorophenyl)ethoxy)-2-nitropyridine
  • ®-3-(1-(2,6-Dichloro-4-fluorophenyl)ethoxy)-2-nitropyridine

Uniqueness

®-3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine stands out due to the presence of both dichloro and fluorine substituents on the phenyl ring, which confer unique electronic and steric properties. These features enhance its reactivity and specificity in various chemical and biological contexts, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2FN2O3/c1-7(11-8(14)4-5-9(16)12(11)15)21-10-3-2-6-17-13(10)18(19)20/h2-7H,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGDOUCIQKWTGJY-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678511
Record name 3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877397-70-1
Record name 3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of triphenylphosphine (24.29 g, 92.6 mmol) in THF (dry, 160 mL) was added DIAD (18.23 mL, 92.6 mmol) dropwise at 0° C. under N2. After addition of DIAD, a solution of 1-(2,6-dichloro-3-fluorophenyl)ethanol (13.35 g, 63.86 mmol) and 3-hydroxy-2-nitropyridine (10.29 g, 73.44 mmol) in THF (anhydrous, 160 mL) was added dropwise. The ice-bath was removed and the reaction mixture was allowed to warm to room temperature and stirred at room temperature for 4 hrs. The reaction mixture was concentrated by evaporator to give a yellow residue. A saturated solution of NH4Cl (200 mL) was added. The aqueous phase was extracted with EtOAc (3×150 mL). The combined organic phase was washed with brine (2×80 mL), dried over anhydrous Na2SO4, concentrated by evaporation in vacuo to give a yellow residue which was purified by CombiFlash (220 g silica gel column, Hexane/EtOAc) to afford (±)-3-(1-(2,6,-dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine (21.1 g, 100%) as a white solid.
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24.29 g
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18.23 mL
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160 mL
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13.35 g
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10.29 g
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160 mL
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200 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

1-(2,6-dichloro-3-fluorophenyl)ethanol (29.1 g, 139 mmol) and 3-hydroxy-2-nitropyridine (24.1 g, 153 mmol) were dissolved in anhydrous tetrahydrofuran (300 mL), and triphenylphosphine (PPh3, 51.1 g, 195 mmol) was added and the mixture was stirred for 1 h at room temperature. At 0° C., to the reaction liquid was added diisopropyl azodicarboxylate (DIAD, 38.4 mL, 195 mmol) dropwise. The resultant mixture was stirred overnight at room temperature. The resultant mixture was evaporated under reduced pressure to remove solvent, then purified via silica gel column chromatography (petroleum ether:ethyl acetate=3:1) to yield the target product as white crystals (41.2 g, 124 mmol; yield=89%).
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29.1 g
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24.1 g
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300 mL
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51.1 g
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38.4 mL
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Yield
89%

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